Product packaging for (2E)-1-(Diethylamino)acetone oxime(Cat. No.:CAS No. 673-20-1)

(2E)-1-(Diethylamino)acetone oxime

Cat. No.: B2725860
CAS No.: 673-20-1
M. Wt: 144.218
InChI Key: VIBCCTKMRUFZKP-BQYQJAHWSA-N
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Description

Contextualization within Oxime and Amino Compound Classes

Oximes are a class of organic compounds with the general formula RR'C=NOH. wikipedia.org They are typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). numberanalytics.comvedantu.com In the case of (2E)-1-(Diethylamino)acetone oxime, the parent ketone is 1-(diethylamino)acetone. nih.gov The presence of the oxime functional group makes these compounds versatile building blocks in organic synthesis. nsf.gov

The amino component of the molecule is a tertiary amine, characterized by a nitrogen atom bonded to three alkyl groups. Tertiary amines are known for their basicity and nucleophilicity, which play a significant role in their chemical behavior and application in molecular design. sci-hub.boxnih.gov

Importance of the Oxime Functional Group in Organic Synthesis and Reactivity

The oxime functional group is of considerable importance in organic synthesis due to its diverse reactivity. nsf.govnumberanalytics.com Oximes can undergo a variety of transformations, including:

Hydrolysis: Oximes can be converted back to the original ketone or aldehyde and hydroxylamine by heating in the presence of inorganic acids. wikipedia.orgvedantu.com

Reduction: Reduction of oximes can yield amines. wikipedia.org

Rearrangement: The Beckmann rearrangement is a characteristic reaction of oximes, where they are converted to amides upon treatment with acid. wikipedia.orgvedantu.com

Radical Reactions: Oximes can serve as precursors to iminyl radicals, which are valuable intermediates in various synthetic transformations. nsf.govnih.govbeilstein-journals.org

Cycloadditions: Oximes can participate in cycloaddition reactions to form heterocyclic compounds. nsf.govnumberanalytics.com

These reactions highlight the versatility of the oxime group as a synthetic intermediate, allowing for the formation of various nitrogen-containing compounds. taylorandfrancis.com

Significance of Tertiary Amine Moieties in Molecular Design

Tertiary amine moieties are crucial in molecular design for several reasons:

Basicity and Nucleophilicity: The lone pair of electrons on the nitrogen atom makes tertiary amines basic and nucleophilic, enabling them to participate in a wide range of chemical reactions. nih.gov

Influence on Physicochemical Properties: The inclusion of a tertiary amine group can influence a molecule's solubility, polarity, and ability to form salts. sci-hub.box

Role in Catalysis: Tertiary amines can act as catalysts in various organic reactions.

Biological Activity: The tertiary amine motif is a common feature in many biologically active molecules and pharmaceuticals. nih.gov In some molecular designs, tethered tertiary amines can act as solid-state n-type dopants. researchgate.netresearchgate.net

Stereochemical Considerations: The (2E) Configuration and Geometric Isomerism

The designation "(2E)" in the name of the compound refers to its specific stereochemistry around the carbon-nitrogen double bond. This arises from the phenomenon of geometric isomerism, also known as cis-trans or E/Z isomerism. dalalinstitute.comuop.edu.pkadichemistry.com

The C=N double bond in oximes is rigid, meaning there is restricted rotation around it. dalalinstitute.comcopbela.org If the groups attached to the carbon and nitrogen atoms are different, two different spatial arrangements, or geometric isomers, are possible. uop.edu.pkcopbela.org These isomers are designated as either syn and anti or, more systematically, using the Cahn-Ingold-Prelog (CIP) priority rules as (E) and (Z). adichemistry.comspcmc.ac.ininflibnet.ac.in

(E) Configuration: The letter 'E' comes from the German word entgegen, meaning opposite. In the (E) configuration, the higher priority groups on the carbon and nitrogen atoms are on opposite sides of the double bond. uou.ac.in

(Z) Configuration: The letter 'Z' comes from the German word zusammen, meaning together. In the (Z) configuration, the higher priority groups are on the same side of the double bond. uou.ac.in

For this compound, the "(2E)" indicates that the hydroxyl group on the nitrogen and the higher priority group on the carbon atom are on opposite sides of the C=N double bond. The stability of these geometric isomers allows for their potential separation and individual study. stackexchange.com The specific stereoisomer can have a significant impact on the molecule's biological activity and physical properties. nih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2O B2725860 (2E)-1-(Diethylamino)acetone oxime CAS No. 673-20-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-[1-(diethylamino)propan-2-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-4-9(5-2)6-7(3)8-10/h10H,4-6H2,1-3H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBCCTKMRUFZKP-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C/C(=N/O)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reaction Pathways of 2e 1 Diethylamino Acetone Oxime

Reactions at the Oxime Moiety

The C=N-OH group of the oxime is a versatile functional group that can undergo several important transformations, including modification at the oxygen atom, reduction of the double bond, cleavage back to the parent ketone, and skeletal rearrangement.

O-Alkylation and O-Acylation Reactions

The oxygen atom of the oxime group is nucleophilic and can be readily alkylated or acylated to form oxime ethers and esters, respectively. These reactions are valuable for introducing a wide range of substituents and for modifying the compound's chemical properties.

O-Alkylation: This reaction involves the substitution of the hydroxyl proton of the oxime with an alkyl group, typically by reaction with an alkyl halide in the presence of a base. The base deprotonates the oxime to form a more nucleophilic oximate anion, which then attacks the alkylating agent. Common bases include potassium carbonate, and solvents like acetone (B3395972) are often employed. masterorganicchemistry.comnih.gov For instance, the general synthesis of O-alkylated oxime ethers can be achieved by reacting the parent oxime with various alkyl halides. organic-chemistry.org While specific examples for (2E)-1-(Diethylamino)acetone oxime are not extensively detailed, the methodology is broadly applicable to analogous structures. For example, O-alkylated derivatives of other amino-containing oximes have been successfully prepared by condensation with different alkylaminoethyl chlorides. nih.gov

O-Acylation: The acylation of the oxime hydroxyl group leads to the formation of O-acyl oximes, or oxime esters. These compounds are often more reactive than their O-alkyl counterparts and can serve as intermediates in further transformations, such as rearrangements or heterocycle synthesis. Acylation is typically performed using acylating agents like acyl chlorides or anhydrides (e.g., acetic anhydride) in the presence of a base such as pyridine (B92270). orgsyn.org The reaction of ketoximes with reagents like N-[3-(methylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of 4-(dimethylamino)pyridine (DMAP) also provides a facile route to oxime esters. organic-chemistry.org O-acyl oximes can also be synthesized via rearrangement reactions under specific conditions. beilstein-journals.org

The table below summarizes typical conditions for these transformations based on general procedures for oximes.

TransformationReagent(s)SolventConditionsProduct Type
O-Alkylation Alkyl Halide, K₂CO₃AcetoneRefluxOxime Ether
O-Acylation Acyl Chloride/Anhydride, PyridineDichloromethaneRoom Temp.Oxime Ester
O-Acylation Carboxylic Acid, EDCI, DMAPDichloromethaneRoom Temp.Oxime Ester

Reduction to Amines

The reduction of the oxime functionality is a key method for synthesizing primary amines. This transformation involves the reduction of the carbon-nitrogen double bond and the cleavage of the nitrogen-oxygen bond.

Catalytic Hydrogenation: A common method for reducing oximes is catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst. youtube.com Catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel are frequently used. mdpi.com The reaction is often carried out in solvents like ethanol (B145695) or acetic acid. mdpi.comgoogle.com For example, the catalytic hydrogenation of acetone oxime yields isopropylamine. youtube.comdoubtnut.com The reduction of this compound under similar conditions is expected to produce 1-(diethylamino)propan-2-amine. Acidic conditions are sometimes employed to facilitate the reaction and yield the amine salt. mdpi.com

Chemical Reduction: Powerful hydride-donating reagents, particularly lithium aluminum hydride (LiAlH₄), are highly effective for the reduction of oximes to primary amines. mdma.chstackexchange.comechemi.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). mdma.chbyjus.com A general procedure involves adding a solution of the oxime to a stirred solution of LiAlH₄ and refluxing the mixture. mdma.ch The reaction proceeds via reduction of the C=N bond followed by reductive cleavage of the N-O bond. stackexchange.comechemi.com

The table below outlines common reagents and conditions for the reduction of oximes.

Reduction MethodReagent(s)SolventProduct
Catalytic Hydrogenation H₂, Pd/C or Pt/CEthanol / Acetic AcidPrimary Amine
Chemical Reduction Lithium Aluminum Hydride (LiAlH₄)Diethyl Ether / THFPrimary Amine

Hydrolysis and Regeneration of the Ketone Precursor

Oximes can be converted back to their parent carbonyl compounds through hydrolysis. This reaction is essentially the reverse of the oxime formation process and is typically catalyzed by mild acids. The hydrolysis involves the protonation of the oxime nitrogen or oxygen, followed by nucleophilic attack by water on the carbon atom of the C=N bond. This process cleaves the C=N bond, regenerating the ketone, 1-(diethylamino)acetone, and releasing hydroxylamine (B1172632).

Beckmann Rearrangement and Related Transformations

The Beckmann rearrangement is a classic acid-catalyzed reaction of ketoximes that converts them into N-substituted amides. wikipedia.orgbyjus.com The reaction is initiated by protonation of the oxime hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by a concerted migration of the alkyl group that is anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion intermediate. Subsequent hydration and tautomerization yield the final amide product. masterorganicchemistry.combyjus.com A wide variety of acidic catalysts can be used, including sulfuric acid, polyphosphoric acid, and Lewis acids. wikipedia.org

For this compound, two possible products of the Beckmann rearrangement exist, depending on which group migrates:

Migration of the methyl group: If the methyl group is anti to the hydroxyl group, its migration would lead to the formation of N-(1-(diethylamino)methyl)acetamide.

Migration of the diethylaminomethyl group: If the diethylaminomethyl group is anti to the hydroxyl group, its migration would result in the formation of N-ethyl-2-(ethylamino)acetamide.

The stereochemistry of the starting oxime dictates the product, as the rearrangement is stereospecific. wikipedia.orgnih.gov In some cases, particularly with α-amino ketoximes, Beckmann fragmentation can occur as a competing reaction, leading to the formation of nitriles instead of amides. nih.gov

Reactions Involving the Diethylamino Group

The tertiary amine functionality provides a site for reactions typical of alkylamines, most notably quaternization to form ammonium (B1175870) salts.

Quaternization and Salt Formation

Quaternization: The nitrogen atom of the diethylamino group possesses a lone pair of electrons, making it nucleophilic. It can react with alkylating agents, such as alkyl halides, to form quaternary ammonium salts. mdpi.com A common example is the reaction with methyl iodide (CH₃I) to yield the corresponding trimethylammonium iodide salt (methiodide). psu.eduresearchgate.net Such reactions are typically carried out in solvents like tetrahydrofuran (THF) or ethanol at room temperature. researchgate.netresearchgate.net The quaternization of this compound with methyl iodide would result in the formation of (2E)-1-(diethyl(methyl)ammonio)acetone oxime iodide. Studies on analogous Mannich base oximes have shown that such quaternization reactions proceed effectively. researchgate.netscitepress.org

Salt Formation: As a basic tertiary amine, the diethylamino group readily reacts with acids to form ammonium salts. For example, treatment with hydrochloric acid (HCl) will protonate the nitrogen atom to yield (2E)-1-(diethylammonio)acetone oxime chloride, the corresponding hydrochloride salt. This is a standard acid-base reaction used to increase the water solubility of amines and to aid in their purification and handling.

The table below details these reactions.

ReactionReagentSolventProduct
Quaternization Methyl IodideTHF or EthanolQuaternary Ammonium Iodide
Salt Formation Hydrochloric Acid (HCl)Water or AlcoholHydrochloride Salt

N-Oxidation Reactions

The nitrogen atom of the diethylamino group is susceptible to oxidation, which would lead to the formation of a tertiary amine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide, peroxy acids (like m-CPBA), or Caro's acid. The lone pair of electrons on the nitrogen atom attacks the electrophilic oxygen of the oxidant.

In molecules containing multiple nitrogen atoms, the site of oxidation can often be controlled. For hydrazides, selective N-oxidation of the more nucleophilic amino nitrogen can be achieved, leading to cleavage of the N-N bond under oxidative conditions. nih.gov In the case of this compound, the diethylamino nitrogen is generally more nucleophilic than the oxime nitrogen, suggesting that selective N-oxidation to form this compound N-oxide is feasible.

Heterocyclic N-oxides are a well-studied class of compounds, often used as bioisosteric replacements for carbonyl groups in medicinal chemistry due to the N-oxide oxygen's ability to act as a strong hydrogen bond acceptor. nih.gov The formation of an N-oxide from the diethylamino group would significantly alter the electronic properties and steric profile of the parent molecule, potentially influencing its reactivity in subsequent reactions.

Tandem and Cascade Reactions Utilizing Both Functional Groups

The dual functionality of this compound makes it an ideal candidate for tandem or cascade reactions, where multiple bond-forming events occur in a single pot, enhancing synthetic efficiency. nih.gov The amino and oxime groups can act in concert or sequentially to build complex molecular architectures.

One potential cascade reaction involves the initial activation of the oxime, followed by participation of the amino group. For instance, the N-O bond of an oxime can be cleaved under transition metal catalysis (e.g., with copper or iron) or photoredox conditions to generate an iminyl radical. nsf.govmdpi.com This highly reactive intermediate could then participate in intramolecular reactions. While direct cyclization onto the diethylamino group is unlikely, the amino group could act as a directing group or internal ligand for the metal catalyst, influencing the regioselectivity of subsequent intermolecular reactions.

A study on o-dimethylaminoaryloximes demonstrated that the proximate amino group can exert precise control over the reactivity of the oxime through non-covalent interactions like hydrogen bonding. acs.org This "assisted" reactivity allows for selective transformations such as nitrile formation or cyclization to form indazoles or isoxazoles, depending on the reaction conditions (acid and solvent). acs.org A similar principle could apply to this compound, where the diethylamino group could direct the reaction pathway of the oxime.

Furthermore, palladium-catalyzed cascade reactions that initiate with C(sp³)–H functionalization could be envisioned. mdpi.com The diethylamino group could direct the palladium catalyst to a specific C-H bond on one of the ethyl groups, initiating a cascade that could involve the oxime functionality.

The following table summarizes tandem reactions of related bifunctional oxime systems, illustrating the potential pathways for this compound.

Reaction TypeReactantsCatalyst/ConditionsProduct TypeRef.
Radical Cascade CyclizationOxime Esters & AzidesMetal-free, heatDihydropyrrole-functionalized Phenanthridines researchgate.net
Hydroamination/HydrocyanationAlkyne-tethered Ketoximes & TMSCNCopper powderCyano-substituted Cyclic Nitrones researchgate.net
Aerobic Oxidative CyclizationKetoxime Acetates & PyridinesCuIImidazo[1,2-a]pyridines beilstein-journals.org
[3+2] CyclizationOxime Acetate & Ethylene Azide (B81097)Fe(III) catalyst2H-Imidazoles mdpi.com

Mechanistic Investigations of Key Reactions

The mechanisms of reactions involving oximes often proceed through distinct pathways, including acid-catalyzed nucleophilic additions, radical processes, or metal-mediated transformations.

Acid-Catalyzed Reactions: The formation and hydrolysis of oximes are classic examples of acid-catalyzed reactions. The mechanism involves the proton-catalyzed attack of the nucleophile (hydroxylamine or water) on the carbonyl or imine carbon, respectively, proceeding through a tetrahedral intermediate. nih.gov The reaction rate is typically fastest at a pH of around 4-5, which represents a balance between acid-catalyzed dehydration of the intermediate and the availability of the free, unprotonated nucleophile. nih.gov For a bifunctional molecule like this compound, the diethylamino group would be protonated under acidic conditions, which could influence the reaction kinetics through electronic and steric effects.

Radical-Mediated Reactions: Many modern synthetic methods involving oximes rely on the generation of iminyl radicals through the homolytic cleavage of the N-O bond. nsf.gov This can be achieved using transition-metal catalysts (e.g., Cu, Fe, Ni) or through photoredox catalysis. nsf.govmdpi.com A plausible mechanism for a copper-catalyzed reaction involves the reduction of an O-acyl oxime by a Cu(I) species to generate a Cu(II) complex and an iminyl radical. This radical can then undergo various transformations, such as C-C bond fragmentation or addition to other unsaturated systems. mdpi.com

A proposed mechanism for the copper-catalyzed cyclization of acrylamides with cyclobutanone (B123998) O-acyl oximes is illustrative:

Reduction of the oxime ester by a Ni(II) catalyst to form a Ni(III) species and an iminyl radical.

The iminyl radical undergoes C-C bond cleavage to produce a γ-cyanoalkyl radical.

This radical intermediate then attacks an azide to generate a new iminyl radical, which continues the cascade. mdpi.com

Role of the Amino Group in Reaction Mechanisms: As demonstrated with o-dimethylaminoaryloximes, an adjacent amino group can play a crucial mechanistic role. acs.org It can form an intramolecular hydrogen bond with the oxime's hydroxyl group, activating it. Protonation of the amino group can then trigger different pathways. For instance, an intramolecular nucleophilic attack of the oxime oxygen onto the carbon bearing the protonated amino group can lead to cyclization products like isoxazoles. acs.org Alternatively, acid-mediated dehydration can lead to nitriles. The specific pathway is finely tuned by the choice of acid and solvent, which control the protonation state and solvation of the intermediates.

The following table outlines key mechanistic features of reactions involving oxime functionalities.

Mechanistic FeatureDescriptionRelevant ConditionsIntermediate SpeciesRef.
Iminyl Radical Formation Homolytic cleavage of the N-O bond.Transition metal (Cu, Fe, Ni) or photoredox catalysis.Iminyl radical nsf.govmdpi.com
General Acid Catalysis Protonation of the carbonyl/imine facilitates nucleophilic attack.Aqueous solution, pH ~4-5.Tetrahedral hemiaminal nih.gov
Intramolecular Assistance A nearby functional group (e.g., amino) activates the oxime via non-covalent interactions.Acidic or neutral, depending on the desired pathway.H-bonded complexes, protonated species acs.org
Redox-Neutral Cyclization The oxime acts as an internal oxidant in metal-catalyzed reactions.Fe(III) or other Lewis acid catalysts.Radical intermediates mdpi.com

Coordination Chemistry and Ligand Properties of 2e 1 Diethylamino Acetone Oxime

Ligand Design Principles: Amine and Oxime Donor Sites

The ligand (2E)-1-(Diethylamino)acetone oxime possesses two key donor sites: the nitrogen atom of the tertiary diethylamino group and the nitrogen and oxygen atoms of the oxime group. Oxime-based ligands are a cornerstone of coordination chemistry, known for forming stable complexes with a wide array of transition metals. The presence of both an amine and an oxime group within the same molecule provides the potential for versatile coordination behavior. icm.edu.pl

The fundamental design of this ligand suggests it can act as a bidentate chelating agent. Chelation would likely involve the amino nitrogen and the oxime nitrogen, forming a stable five-membered ring with a metal center. This N,N-coordination is a common motif for α-amino oxime ligands. nih.goviucr.org Alternatively, chelation via the amino nitrogen and the oxime oxygen (N,O-coordination) is also possible, though less common for simple amino oximes unless deprotonation of the oxime hydroxyl group occurs.

The oxime group itself is amphoteric; the nitrogen atom is a Lewis base, while the hydroxyl proton is mildly acidic and can be lost to form an oximato group (-C=NO⁻). bingol.edu.trresearchgate.net This deprotonation significantly enhances the coordinating ability of the oxygen atom. Therefore, this compound can coordinate as a neutral ligand or as an anionic ligand, which greatly diversifies the types of complexes it can form. The dual donor nature of the oxime group (N and O) allows it to act as a bridge between two or more metal centers, leading to the formation of polynuclear complexes. acs.orgnih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with amino-oxime ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or methanol. rdd.edu.iq The reaction often proceeds smoothly at room temperature or with gentle heating. bingol.edu.tr

Transition metal ions, particularly those from the late first row (e.g., Co, Ni, Cu, Zn), readily form complexes with ligands containing amine and oxime functionalities. rdd.edu.iqmdpi.com For instance, the reaction of related β-amino ketoxime ligands with copper(II) or nickel(II) perchlorate (B79767) salts yields stable dinuclear complexes. acs.orgnih.gov It is anticipated that reacting this compound with salts like CuCl₂, Ni(ClO₄)₂, or CoCl₂ would produce mononuclear or polynuclear species, depending on the reaction stoichiometry and conditions.

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: Coordination to a metal ion causes predictable shifts in the vibrational frequencies of the ligand's functional groups. The C=N stretching vibration of the oxime, typically observed around 1600-1650 cm⁻¹, would be expected to shift to a lower frequency upon coordination of the oxime nitrogen. bingol.edu.trrdd.edu.iq The formation of new bands in the low-frequency region (400–600 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. mdpi.com

NMR Spectroscopy: For diamagnetic complexes (e.g., Ni(II) in a square-planar geometry, or Zn(II)), ¹H and ¹³C NMR spectroscopy are invaluable. The chemical shifts of protons and carbons near the donor atoms would be altered upon complexation. The signal for the acidic oxime proton (-OH) would be particularly sensitive to the coordination environment and may disappear upon deprotonation. bingol.edu.tr

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center. For example, copper(II) complexes often exhibit broad d-d transition bands in the visible region, the position of which is indicative of the coordination environment (e.g., square planar, tetrahedral, or octahedral). researchgate.net

Table 1: Typical IR Spectral Data for Amino-Oxime Ligand Coordination Data based on analogous Schiff base oxime-imine systems.

Vibration ModeFree Ligand (cm⁻¹)Coordinated Ligand (cm⁻¹)Interpretation
ν(O-H)~3417Shifted or AbsentInvolvement of oxime OH in H-bonding or deprotonation. rdd.edu.iq
ν(N-H)~3309ShiftedCoordination of the amine nitrogen. rdd.edu.iq
ν(C=N) oxime~14961404-1573Coordination of the oxime nitrogen to the metal center. rdd.edu.iq
ν(N-O)~1134ShiftedChange in N-O bond character upon coordination. rdd.edu.iq
ν(M-N)-400-600Formation of a new bond between metal and nitrogen. mdpi.com

While the coordination chemistry of transition metals with oximes is vast, main group metals also form stable complexes. There is growing interest in the coordination chemistry of s- and p-block elements. mdpi.com Cadmium(II), for example, has been shown to form one-dimensional coordination polymers with pyridyl ketoxime ligands. Given the strong donor capabilities of the amine and oxime groups, this compound is expected to form stable complexes with main group ions such as Zn(II), Cd(II), and perhaps even Mg(II) or Ca(II) under appropriate conditions. The characterization techniques would be similar to those used for transition metal complexes.

Coordination Modes and Geometries in Metal Complexes

The flexibility of the amino-oxime functionality allows for a variety of coordination modes and subsequent geometries.

Mononuclear Complexes: The ligand can act as a bidentate N,N-chelator, forming a five-membered ring. With two such ligands, a metal like Ni(II) could adopt a square-planar geometry, which is common for diamagnetic Ni(II) complexes with strong-field ligands. at.ua Alternatively, an octahedral geometry could be achieved in a [M(L)₂X₂] configuration, where X represents a monodentate ligand like a halide or a solvent molecule. nih.goviucr.org

Dinuclear and Polynuclear Complexes: The oxime group is an excellent bridging unit. The deprotonated oximato group can bridge two metal centers via its N and O atoms, forming a {M(μ-ON)M} core. This N-O bridging is a recurring motif in the chemistry of polynuclear oxime complexes and can lead to dinuclear, trinuclear, or even higher nuclearity structures. acs.orgacs.orgnih.gov For example, studies on a related β-amino ketoxime ligand have shown the formation of dinuclear copper(II) and nickel(II) complexes where two oximato groups bridge the metal centers, creating a central M₂(NO)₂ ring. acs.orgnih.govfigshare.com

The resulting geometries are diverse. Copper(II) complexes often exhibit distorted square-pyramidal or trigonal-bipyramidal geometries due to the Jahn-Teller effect. acs.org Nickel(II) can be found in square-planar, tetrahedral, or octahedral environments depending on the ligand field and steric factors. nih.govacs.org Dinuclear nickel(II) complexes with amino-oxime ligands have been observed with distorted octahedral geometries. nih.goviucr.org

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of the complexes are intrinsically linked to the metal ion and its coordination environment.

Electronic Properties: UV-Vis spectra reveal ligand-to-metal charge transfer (LMCT) bands, typically at higher energies (in the UV region), and d-d transitions for transition metals, which occur at lower energies (in the visible region). researchgate.net The energies of these transitions are sensitive to the ligand field strength and the geometry around the metal ion. For instance, square planar Ni(II) complexes are typically red, yellow, or brown and diamagnetic, while octahedral Ni(II) complexes are green or blue and paramagnetic.

Magnetic Properties: The magnetic behavior of polynuclear complexes is of particular interest. The oximato bridge is known to mediate magnetic exchange interactions between metal centers. The nature of this interaction (ferromagnetic or antiferromagnetic) depends on the geometry of the bridge and the orbitals involved.

Copper(II) Complexes: Dinuclear copper(II) complexes with oximato bridges have been shown to exhibit both ferromagnetic (parallel spin alignment) and antiferromagnetic (antiparallel spin alignment) coupling. acs.orgnih.gov A related β-amino ketoxime dicopper(II) complex was found to have weak ferromagnetic coupling (J = +13 cm⁻¹). nih.govfigshare.com

Nickel(II) Complexes: A dinuclear nickel(II) complex with the same β-amino ketoxime ligand displayed weak antiferromagnetic coupling (J = -12 cm⁻¹). nih.govfigshare.com In contrast, a cyclic trinuclear copper(II) complex bridged by both hydroxo and oximato groups showed strong antiferromagnetic interactions. acs.orgnih.gov

Table 2: Magnetic Properties of Analagous Dinuclear Oximato-Bridged Complexes

ComplexMetal IonMagnetic CouplingJ value (cm⁻¹)Ground State
Cu₂(HL¹)₂₂Cu(II)Ferromagnetic+13Triplet (S=1)
Ni₂(HL¹)₂₂Ni(II)Antiferromagnetic-12Singlet (S=0)
Data from complexes of β-amino ketoxime ligand H₂L¹ = 4,4,9,9-tetramethyl-5,8-diazadodecane-2,11-dione dioxime. nih.govfigshare.com

Supramolecular Assembly and Extended Structures of Coordination Polymers

Beyond the structure of a single complex, intermolecular forces can organize these molecules into higher-order supramolecular assemblies or coordination polymers. rsc.org The this compound ligand has features conducive to forming such structures. The oxime's hydroxyl group is a potent hydrogen bond donor, while the oxime nitrogen and oxygen are potential acceptors. scispace.com

Hydrogen Bonding: The most significant interaction for building extended networks is expected to be hydrogen bonding involving the oxime's -OH group. O-H···N or O-H···O hydrogen bonds can link individual complex units into chains, sheets, or 3D networks. nih.goveurjchem.com In the solid state, oximes frequently form centrosymmetric dimers through O-H···N hydrogen bonds, creating an R₂²(6) graph-set motif. eurjchem.com If the oxime is coordinated to a metal, this hydroxyl group remains available for forming intermolecular connections, provided it is not deprotonated.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of (2E)-1-(Diethylamino)acetone oxime in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the complete carbon-hydrogen framework and confirm stereochemical details.

¹H NMR for Proton Environment and Stereoisomeric Purity

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their electronic environment, and their proximity to one another. For this compound, the spectrum is expected to show distinct signals corresponding to the diethylamino group, the methylene (B1212753) bridge, the methyl group, and the oxime hydroxyl proton.

The stereoisomeric purity, specifically the confirmation of the (E) configuration, can be assessed by analyzing the chemical shifts of protons near the C=N double bond. The spatial arrangement of the hydroxyl group influences the magnetic environment of these adjacent protons. Furthermore, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide definitive proof of stereochemistry by identifying protons that are close in space. nih.gov For instance, a NOESY experiment would be expected to show a correlation between the oxime hydroxyl proton and the adjacent methylene protons for the (E) isomer. nih.gov

The expected signals in a ¹H NMR spectrum are detailed in the table below, based on analysis of similar structures like propan-2-one O-2-(dimethylamino)ethyl oxime. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Functional Group Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-OH (oxime) ~9.0-10.0 Broad Singlet 1H
-CH₂- (next to amine) ~2.6-2.8 Quartet 4H
-CH₂- (next to C=N) ~3.0-3.3 Singlet 2H
-CH₃ (next to C=N) ~1.9 Singlet 3H

Note: Predicted values are based on analogous compounds and may vary depending on the solvent and experimental conditions.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and to identify the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shift of the C=N carbon is particularly diagnostic and sensitive to the isomeric configuration. researchgate.net In related oxime structures, the C=N carbon signal is typically found in the range of 150-160 ppm. nih.gov

Analysis of related compounds such as propan-2-one O-2-(dimethylamino)ethyl oxime and various acetophenone (B1666503) oximes provides a basis for predicting the ¹³C NMR spectrum. nih.govrsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=N (oxime) ~155-160
-CH₂- (next to C=N) ~55-60
-CH₂- (next to amine) ~47-52
-CH₃ (ethyl groups) ~12-15

Note: Predicted values are based on analogous compounds and may vary depending on the solvent and experimental conditions.

2D NMR Techniques for Connectivity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms, helping to establish the sequence of proton environments. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): As mentioned, NOESY is vital for determining stereochemistry by identifying atoms that are close in three-dimensional space, regardless of their bonding connectivity. nih.gov This is the definitive method for confirming the (E) configuration in solution. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net For this compound, key absorptions correspond to the O-H, C=N, N-O, and C-N bonds.

IR spectroscopy is particularly sensitive to polar bonds. A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the oxime group, often broadened due to hydrogen bonding. rsc.org The C=N stretching vibration typically appears as a medium to strong band around 1620-1660 cm⁻¹. cdnsciencepub.comresearchgate.net The N-O stretch is expected around 925-985 cm⁻¹. cdnsciencepub.com The presence of the diethylamino group would be confirmed by C-H stretching vibrations around 2800-3000 cm⁻¹ and C-N stretching vibrations. cdnsciencepub.com

Raman spectroscopy provides complementary information and is often more sensitive to non-polar, symmetric bonds, such as the C=N double bond. chemicalbook.comgoogle.com

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Bond Technique Characteristic Wavenumber (cm⁻¹)
Oxime Hydroxyl O-H stretch IR 3100 - 3300 (broad)
Oxime C=N stretch IR, Raman 1620 - 1660
Oxime N-O stretch IR 925 - 985
Alkyl Groups C-H stretch IR, Raman 2800 - 3000

Source: Data compiled from studies on analogous oxime and amine compounds. rsc.orgcdnsciencepub.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.net

For this compound (C₇H₁₆N₂O), the nominal molecular weight is 144.22 g/mol . High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. nih.govrsc.org Techniques like Electrospray Ionization (ESI) are commonly used for this purpose, where the compound is typically observed as the protonated molecule [M+H]⁺. nih.govorgsyn.org

Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. For this compound, characteristic fragmentation pathways would include:

Alpha-cleavage: The breaking of the C-C bond adjacent to the amine nitrogen, leading to the loss of an ethyl radical or the formation of a stable iminium ion.

Loss of alkyl groups: Cleavage of the ethyl groups from the nitrogen atom.

Cleavage of the oxime moiety: Fragmentation around the C=N-O bond.

X-ray Diffraction (XRD) for Solid-State Structure and Stereochemistry

X-ray Diffraction (XRD) on a single crystal is the most powerful method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. researchgate.net This technique provides definitive, unambiguous confirmation of the molecule's constitution, configuration, and conformation.

For this compound, a single-crystal XRD analysis would:

Unambiguously confirm the (E) configuration of the oxime by directly observing the geometry around the C=N double bond. nih.gov

Provide precise measurements of all bond lengths and angles.

Reveal the conformation of the flexible diethylaminoethyl chain.

Identify and characterize intermolecular interactions, such as hydrogen bonds formed by the oxime's hydroxyl group, which dictate how the molecules pack together in the crystal lattice. researchgate.net

In cases where suitable single crystals cannot be grown, X-ray Powder Diffraction (XRPD) can be used to analyze the bulk crystalline material. google.com XRPD is particularly useful for identifying different crystalline forms (polymorphs), each of which would have a unique diffraction pattern. google.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic understanding of the electronic and geometric properties of (2E)-1-(Diethylamino)acetone oxime.

Density Functional Theory (DFT) is a popular computational method for investigating the structural characteristics and energies of molecules. scirp.org For compounds analogous to this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to optimize the molecular geometry and predict various properties. researchgate.netnih.gov

These calculations can determine key geometric parameters such as bond lengths and angles. For instance, in related oxime structures, the C=N bond length is a critical parameter for understanding the molecule's reactivity. nih.gov Furthermore, DFT is used to calculate electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity, stability, and optical properties. als-journal.comresearchgate.net A smaller energy gap generally suggests higher reactivity. als-journal.com

Natural Bond Orbital (NBO) analysis, another DFT-based method, can be used to explore charge transfer and interactions between different orbitals within the molecule. researchgate.net Additionally, Molecular Electrostatic Potential (MEP) maps can visually represent the charge distribution and predict sites for electrophilic and nucleophilic attack. als-journal.comresearchgate.net

Note: These are typical value ranges for similar organic molecules and may vary for this compound.

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of experimental data for parametrization. While computationally more demanding than DFT, they can provide higher accuracy for certain properties. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are examples of ab initio calculations that could be applied to this compound for a more precise determination of its electronic structure and energetics. These high-accuracy calculations are particularly useful for benchmarking results from less computationally expensive methods like DFT and for studying systems where electron correlation effects are significant.

Conformational Analysis and Stereoisomeric Stability (E/Z Isomerism)

The "(2E)" designation in the compound's name specifies the stereochemistry around the carbon-nitrogen double bond of the oxime group. Oximes of non-symmetrical ketones can exist as two geometric isomers, E (entgegen) and Z (zusammen). mdpi.com The relative stability of these isomers is a key aspect of their chemistry.

For many oximes, the energy barrier for E/Z isomerization is high enough for the isomers to exist as distinct compounds at room temperature. mdpi.com The stability of each isomer can be influenced by steric hindrance and intramolecular interactions. In the case of this compound, the (E)-isomer is specified. Computational conformational analysis can be performed to compare the relative energies of the E and Z isomers. Such studies on similar oximes have shown that intermolecular hydrogen bonding can favor the crystallization of the E-isomer. nih.gov In solution, the ratio of isomers can be influenced by the solvent and temperature. researchgate.net NMR spectroscopy is a primary experimental technique for determining the configuration of oxime isomers. rsc.orgresearchgate.net

Reaction Mechanism Modeling and Transition State Analysis

Computational methods are powerful tools for elucidating the mechanisms of chemical reactions. dokumen.pub For this compound, this could involve modeling its synthesis via the condensation of 1-(diethylamino)acetone with hydroxylamine (B1172632). wikipedia.org DFT calculations can be used to map the potential energy surface of the reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. mdpi.comkashanu.ac.ir

The activation energies derived from these calculations provide insights into the reaction kinetics. For instance, studies on the formation of oximes have investigated the pH dependence and the mechanism of the dehydration step. psu.edu Such modeling can help in optimizing reaction conditions to improve yields and selectivity.

Ligand–Metal Interaction Studies in Coordination Complexes

The this compound molecule possesses multiple potential donor atoms—the nitrogen and oxygen of the oxime group, and the nitrogen of the diethylamino group—making it an interesting ligand for the formation of coordination complexes with metal ions. researchgate.netscience.gov The oxime group is known to coordinate to metals through its nitrogen and/or oxygen atoms. kashanu.ac.ir

Computational studies can model the interaction of this ligand with various metal ions, such as Cu(II), Ni(II), Pd(II), or Co(II). researchgate.netmdpi.comresearchgate.net These studies can predict the preferred coordination modes (e.g., bidentate or tridentate), the geometry of the resulting metal complexes (e.g., square planar or octahedral), and the strength of the ligand-metal bonds. researchgate.netnih.gov DFT calculations are frequently used to optimize the structures of these complexes and to analyze their electronic properties and spectroscopic signatures. researchgate.net Such theoretical investigations are valuable for understanding the role of this compound in areas like catalysis or materials science. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
1-(Diethylamino)acetone
Hydroxylamine
Copper(II)
Nickel(II)
Palladium(II)

Role as Synthetic Intermediates in Organic Synthesis

This compound, as a member of the oxime family, is a valuable and versatile synthetic intermediate in organic chemistry. nsf.govresearchgate.net Oximes are well-established precursors for the synthesis of a wide array of nitrogen-containing compounds, including amines, amides, and various heterocyclic systems. researchgate.net The reactivity of the oxime functional group can be leveraged through several classic and modern synthetic transformations.

One of the most prominent reactions of ketoximes is the Beckmann rearrangement, an acid-catalyzed conversion of an oxime into a substituted amide or lactam. wikipedia.orgorganic-chemistry.org This reaction proceeds through the protonation of the oxime hydroxyl group, followed by a stereospecific migration of the alkyl group positioned anti-periplanar to the leaving group. masterorganicchemistry.comchemistrysteps.com For this compound, this rearrangement would yield a substituted acetamide, with the migratory preference of the methyl versus the diethylaminomethyl group being a key determinant of the final product structure. The reaction is typically promoted by strong acids like sulfuric acid or phosphorus pentachloride. wikipedia.org

Furthermore, the N–O bond of oximes is susceptible to fragmentation, often mediated by transition metals or photoredox catalysis, to generate reactive iminyl radicals. nsf.gov These radical intermediates can participate in a variety of subsequent reactions, including intramolecular cyclizations to form N-heterocycles or intermolecular additions to alkenes. nsf.govrsc.org The presence of the diethylamino group in the molecule offers an additional site for potential intramolecular reactions or can influence the electronic properties and reactivity of the iminyl radical intermediate. A notable example from the broader class of amino-functionalized oximes is the direct cyclization of Mannich base oxime acetates, which are structurally related, to form 3-(2-dialkylaminoethyl)-1,2-benzisoxazoles, highlighting a pathway to complex heterocyclic structures. clockss.org

Table 1: Examples of Heterocyclic Systems Synthesized from Oxime Precursors
Precursor TypeReaction TypeHeterocyclic ProductCatalyst/Reagent ExampleReference
KetoximesTrofimov ReactionPyrrolesKOH/DMSO clockss.org
γ,δ-Unsaturated KetoximeIntramolecular AminationSubstituted PyrrolesPd(PPh₃)₄ clockss.org
TrifluoromethyloximesGrignard ReactionTrifluoromethylaziridinesGrignard Reagents (e.g., RMgBr) clockss.org
α-Bromo KetoximesReaction with Isocyanides5-Aminoisoxazoles- clockss.org
Mannich Base Oxime AcetatesIntramolecular Cyclization1,2-BenzisoxazolesK₂CO₃ clockss.org

Applications in Catalysis (Non-biological)

The dual functionality of this compound, possessing both an amino group and an oxime moiety, suggests potential roles in catalysis, either as an organocatalyst or as a ligand in metal-based catalysis.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While certain amino compounds are well-established organocatalysts, particularly in activating carbonyl compounds through enamine formation, the direct application of this compound as an organocatalyst is not extensively documented in the literature. nih.gov However, the broader field of organocatalysis does involve oximes. For instance, the conjugate addition of oximes to β-nitroacrylates can be achieved with high enantioselectivity using organocatalysts, leading to valuable β-amino acid precursors. acs.org

Conversely, the formation of oximes is a reaction that can be significantly accelerated by organocatalysts. Nucleophilic catalysts such as aniline (B41778) and its derivatives, including 2-aminophenols and 2-(aminomethyl)benzimidazoles, have been shown to enhance the rate of oxime formation at neutral pH. nih.govacs.org These catalysts operate by forming a more reactive imine intermediate, which is then rapidly attacked by the hydroxylamine. nih.gov

The most significant catalytic potential of this compound lies in its function as a chelating ligand in transition metal catalysis. Oximes are exceptional complexing agents for a variety of metal ions, coordinating through both the nitrogen and deprotonated oxygen atoms. yu.edu.jo The presence of the diethylamino group provides an additional nitrogen donor site, enabling the molecule to act as a bidentate N,O- or N,N-ligand, forming stable chelate complexes. researchgate.net

Metal complexes derived from oxime-containing ligands have found extensive applications in catalysis. researchgate.net These complexes can stabilize various oxidation states of metals and can be tailored for specific catalytic transformations by modifying the substituents on the ligand. yu.edu.jo For example, Schiff base ligands incorporating an oxime moiety form well-defined complexes with Co(II), Ni(II), and Cu(II), which can exhibit catalytic activity. researchgate.net The geometry and electronic properties of these complexes, such as the square planar or tetrahedral structures proposed for Ni(II) and Co(II) complexes respectively, are crucial to their catalytic function. researchgate.net

Table 2: Potential Metal Complexes and Catalytic Applications
Metal IonPotential Coordination SitesComplex Geometry (Example)Potential Catalytic ApplicationReference
Ni(II)Oxime (N,O), Amine (N)Square PlanarCross-coupling, Hydrogenation yu.edu.joresearchgate.net
Cu(II)Oxime (N,O), Amine (N)Square PlanarOxidation, Atom Transfer Radical Polymerization yu.edu.joresearchgate.net
Co(II)Oxime (N,O), Amine (N)TetrahedralHydrogenation, Hydroformylation researchgate.net
Pd(II)Oxime (N), Amine (N)Square PlanarC-H Activation, Cross-coupling researchgate.netclockss.org

Use in Analytical Chemistry (Non-clinical)

The strong metal-chelating properties of this compound make it a candidate for applications in analytical chemistry, particularly for the detection and separation of metal ions.

Chelating agents are fundamental tools in analytical chemistry, forming stable, often colored, complexes with metal ions, which can be quantified using spectrophotometric techniques. mdpi.comnih.gov Molecules containing both amino and oxime groups act as potent bidentate or tridentate ligands for a range of transition metals. researchgate.net

This compound can bind to a metal ion through the nitrogen of the diethylamino group and the nitrogen or oxygen atom of the oxime group. This chelation typically results in the formation of a stable five- or six-membered ring with the metal center, enhancing complex stability. The formation of these metal complexes often leads to a distinct change in the UV-visible absorption spectrum, a property that is exploited for the colorimetric determination of metal ion concentrations. This principle is widely used for the analysis of trace metals in various samples.

For the analysis of trace and ultra-trace levels of metal ions, a preconcentration step is often necessary to bring the analyte concentration above the detection limit of the analytical instrument. Solid-phase extraction (SPE) is a powerful and widely used technique for this purpose. mdpi.com In SPE, a solid sorbent material is chemically modified to immobilize chelating ligands on its surface. rsc.org

This compound is an excellent candidate for such a ligand. It can be covalently attached to a solid support, such as silica (B1680970) gel, a polymer resin, or magnetic nanoparticles. When an aqueous sample containing metal ions is passed through a column packed with this functionalized sorbent, the immobilized ligands selectively capture the target metal ions via chelation. nih.govmdpi.com After the sample has been loaded, the retained metals can be eluted with a small volume of an acidic solution, achieving a high preconcentration factor. mdpi.com This approach not only concentrates the analyte but also separates it from interfering matrix components. Sorbents functionalized with amino groups or amidoximes have demonstrated high efficiency for the extraction of heavy metal ions such as Pb(II), Cd(II), Cr(III), and Zn(II) from environmental and agricultural samples. rsc.orgosti.gov

Table 3: Performance of Functionalized Sorbents in Solid-Phase Extraction of Metal Ions
Sorbent Functional GroupTarget IonsLimit of Detection (LOD)Preconcentration FactorMatrix ApplicationReference
Ethylenediamine on Magnetic MOFCd(II), Pb(II), Zn(II), Cr(III)0.15 - 0.8 ng/mLNot specifiedAgricultural Samples rsc.org
Thioglycolic Acid on Graphene OxideAs(III), Hg(II)0.20 µg/LNot specifiedWater Samples mdpi.com
Aminophosphonic Acid on CellulosePb(II), Cd(II), Cu(II)Not specifiedNot specifiedAqueous Media mdpi.com
Amidoxime on Polymeric FibersUranium (U)Not specifiedNot specifiedSeawater osti.gov

Future Research Directions and Perspectives

Development of Novel Synthetic Methodologies

The classical synthesis of oximes involves the condensation of a carbonyl compound with hydroxylamine (B1172632). mdpi.comwikipedia.org For (2E)-1-(Diethylamino)acetone oxime, this would involve reacting 1-(diethylamino)acetone with hydroxylamine. Future research could focus on developing more advanced and sustainable synthetic methodologies.

Modern synthetic chemistry aims for efficiency, atom economy, and milder reaction conditions. One avenue of exploration could be the development of catalytic, one-pot procedures. For instance, methods that combine the synthesis of the parent ketone with the oximation step without isolating intermediates would be highly desirable. Research into visible-light-mediated reactions, which have been successfully used for synthesizing oxime esters, could be adapted for oxime synthesis itself, offering a greener alternative to traditional methods. researchgate.net

Another promising direction is the exploration of flow chemistry for the synthesis of this and related amino-oximes. Flow reactors can offer superior control over reaction parameters, improve safety for potentially hazardous reactions, and facilitate scalability. Furthermore, enzymatic or chemoenzymatic approaches could provide highly selective routes to such functionalized oximes, minimizing byproducts and environmental impact.

Future synthetic research could also target the preparation of O-substituted derivatives, such as oxime ethers and esters, which are often synthesized via direct alkylation/acylation or by using an O-substituted hydroxylamine. mdpi.com The development of novel catalytic systems for these transformations would be a significant advancement. researchgate.net

Table 1: Potential Synthetic Methodologies for this compound and its Derivatives

MethodologyPotential AdvantagesKey Research Focus
Catalytic Oximation Lower catalyst loading, milder conditions, higher efficiency.Development of novel metal-based or organocatalysts.
One-Pot Synthesis Reduced workup steps, improved overall yield, time and resource efficiency.Designing a tandem reaction sequence from simpler precursors.
Flow Chemistry Enhanced safety, precise control, easy scalability.Optimization of reactor design and reaction conditions.
Photocatalytic Methods Use of visible light as a renewable energy source, mild conditions. researchgate.netIdentifying suitable photoredox catalysts and reaction pathways. nsf.gov
Enzymatic Synthesis High selectivity (regio-, stereo-), environmentally benign.Screening for suitable enzymes (e.g., hydrolases, oxidoreductases).

Exploration of Undiscovered Reactivity Patterns

The reactivity of oximes is remarkably diverse, largely due to the versatile N-O bond. nsf.gov Future research on this compound should aim to uncover novel reactivity patterns influenced by the presence of the diethylamino group.

A key area of interest is the generation and subsequent reaction of iminyl radicals, which can be formed by the fragmentation of the oxime N-O bond under thermal, photochemical, or transition-metal-catalyzed conditions. nsf.govresearchgate.net These radicals are valuable intermediates for synthesizing nitrogen-containing compounds. researchgate.net The electron-donating diethylamino group could significantly influence the stability and reactivity of the corresponding iminyl radical, potentially enabling transformations not seen in simpler oximes. Studies have shown that electron-donating substituents can increase the reaction rate in certain oxidative cyclizations of oximes. nih.gov

The diethylamino group could also act as an internal directing group or participant in reactions. For example, non-covalent interactions like hydrogen bonding involving the amino group could control the chemospecificity of transformations, as has been demonstrated for o-dimethylaminoaryloximes. acs.orguni-regensburg.de This could lead to highly selective syntheses of complex heterocyclic structures.

Furthermore, the oxime moiety can participate in cycloaddition reactions. For example, nitrile oxides, which can be generated from aldoximes, are well-known for their 1,3-dipolar cycloaddition reactions. lucp.net Investigating whether the ketoxime of (2E)-1-(Diethylamino)acetone can be a precursor to related reactive intermediates for cycloadditions would be a fruitful area of research. nsf.gov

Table 2: Potential Reactivity Patterns to Explore

Reaction TypePotential OutcomeInfluencing Factor
Iminyl Radical Formation Synthesis of N-heterocycles, functionalized amines. researchgate.netPhotoredox catalysis, transition metal catalysis. nsf.gov
Intramolecular Cyclization Formation of novel heterocyclic scaffolds.Role of the diethylamino group as a directing or participating group. acs.org
Cycloaddition Reactions Access to isoxazolines and other heterocycles.Generation of nitrile oxide-like intermediates. nsf.gov
Beckmann Rearrangement Synthesis of substituted amides. wikipedia.orgAcid-catalyzed conditions, exploring regioselectivity.
Reductive Transformations Selective synthesis of primary amines or hydroxylamines. wikipedia.orgChoice of reducing agents and catalytic systems.

Expansion of Coordination Chemistry Horizons

Oximes are excellent ligands in coordination chemistry, capable of binding to metal ions in various ways. at.uaresearchgate.net The compound this compound is a potential bidentate ligand, with the oxime nitrogen and the amino nitrogen acting as donor atoms (N,N'-donor) or, more likely after deprotonation, the oxime nitrogen and the oxime oxygen (N,O-donor). orientjchem.org This dual-donor capability opens up a rich area for future research in coordination chemistry.

A primary research goal would be to synthesize and characterize mononuclear and polynuclear metal complexes of this ligand with various transition metals (e.g., Cu(II), Ni(II), Co(II), Fe(II)/Fe(III), Mn(II)). orientjchem.orgresearchgate.net The diethylamino group could influence the steric and electronic properties of the resulting complexes, potentially leading to unusual coordination geometries or stabilizing specific oxidation states of the metal center. Hydroxyoximes are known to form stable coordinate bonds with bivalent metals through the deprotonated phenolic oxygen and the imine nitrogen. orientjchem.org By analogy, the deprotonated oxime oxygen and imine nitrogen of the title compound could form stable chelates.

The formation of polynuclear clusters is another exciting prospect, as pyridyl oximes have been successfully used to create 3d/4f-metal coordination clusters with interesting magnetic properties. researchgate.net The bridging capability of the oximato group could link multiple metal centers, leading to the self-assembly of complex supramolecular structures. Investigating the magnetic, catalytic, and optical properties of these new coordination compounds would be a major focus. For instance, copper-oxime complexes have been studied for their potential applications in flotation processes for minerals like malachite. nih.gov

Table 3: Potential Coordination Chemistry Research

Metal IonPotential Coordination GeometryPotential Application/Property
Cu(II) Square planar, Distorted octahedral. tandfonline.comCatalysis, magnetic materials, sensors.
Ni(II) Square planar, Octahedral. tandfonline.comCatalysis, structural models for enzymes.
Co(II) Tetrahedral, Octahedral. tandfonline.comMagnetic materials, redox-active systems.
Fe(II)/Fe(III) Octahedral.Bioinorganic model compounds, catalysts.
Mn(II) Octahedral.Single-Molecule Magnets (SMMs), catalysts.
Zn(II) Tetrahedral.Luminescent materials, structural probes.

Advanced Computational Design and Prediction

Computational chemistry provides powerful tools to predict and understand the behavior of molecules before engaging in extensive experimental work. scispace.com For this compound, a compound with limited experimental data, computational studies are an essential starting point for future research.

Density Functional Theory (DFT) calculations can be employed to investigate the fundamental properties of the molecule. uef.fibohrium.com This includes determining the most stable geometric isomers (E/Z), understanding the conformational flexibility of the diethylamino group, and calculating spectroscopic properties (NMR, IR, UV-Vis) to aid in future experimental characterization. uef.fi Computational studies have been used to investigate the E/Z isomerism of other α-oxo-oximes and the stereochemistry of oxime bonds in complex molecules. publish.csiro.aumdpi.com

Furthermore, computational methods can be used to predict the reactivity of the molecule. By calculating the energies of transition states and intermediates, researchers can map out plausible reaction pathways for processes like cyclizations or rearrangements, guiding synthetic efforts. acs.org For example, the mechanism of arylsulfochlorination of β-aminopropioamidoximes has been successfully studied using DFT. researchgate.net

In the context of coordination chemistry, molecular modeling can predict the binding modes of the ligand with different metal ions, the resulting complex geometries, and their electronic and magnetic properties. uef.fidergipark.org.tr In silico screening of the potential metal complexes for applications such as catalysis or as active sites in biomimetic systems could rapidly identify the most promising candidates for synthesis. dergipark.org.trdergipark.org.tr ADME (absorption, distribution, metabolism, and excretion) and toxicity properties can also be predicted computationally, providing early insights into the potential of derived compounds as therapeutic agents. dergipark.org.trnih.gov

Table 4: Application of Computational Methods

Computational MethodProperty to be PredictedResearch Goal
DFT Geometry Optimization Stable conformers, E/Z isomerism, bond lengths/angles. uef.fiElucidate the ground-state structure.
TD-DFT/Vibrational Analysis UV-Vis, IR, and NMR spectra. uef.fiAid in experimental characterization.
Transition State Searching Reaction mechanisms, activation barriers. scispace.comPredict and understand reactivity, guide synthetic strategy.
Molecular Docking Binding affinity and mode with proteins or other receptors. dergipark.org.trScreen for potential biological activity.
Molecular Dynamics (MD) Conformational dynamics, stability of metal complexes. nih.govUnderstand dynamic behavior in solution.

Q & A

Q. How can researchers confirm the structural identity of (2E)-1-(Diethylamino)acetone oxime using spectroscopic methods?

To confirm structural identity, combine NMR spectroscopy (¹H and ¹³C) to analyze diastereotopic protons and stereochemical configurations, IR spectroscopy to detect oxime (C=N-OH) stretching vibrations (~3200–3300 cm⁻¹), and mass spectrometry for molecular ion ([M+H]⁺) validation. Cross-reference with CAS registry numbers (e.g., 127-06-0 for acetone oxime derivatives) and synonyms (e.g., "Propanone oxime") from authoritative databases like PubChem .

Q. What are the established synthetic routes for this compound in laboratory settings?

A common route involves condensation of (diethylamino)acetone with hydroxylamine hydrochloride under acidic conditions (e.g., ethanol/HCl). Monitor reaction progress via TLC or GC-MS, and purify via recrystallization (e.g., using ethyl acetate/hexane). Precursors like "(Diethylamino)Acetone" (CAS: N/A, referenced in product lists) are critical starting materials .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

Use HPLC-UV/Vis with a C18 column and mobile phase (e.g., acetonitrile/water) optimized for oxime retention. Calibrate with standards synthesized from acetone oxime (CAS: 127-06-0). For trace analysis, LC-MS/MS in MRM mode enhances selectivity .

Advanced Research Questions

Q. How do computational studies explain the reaction pathways of this compound compared to simpler oxime models?

Density Functional Theory (DFT) simulations reveal that steric effects from the diethylamino group alter transition-state geometries, increasing activation barriers for water addition (e.g., +38.8 kcal/mol vs. formaldehyde oxime models). Focus on diastereomer-specific pathways (e.g., 2S*, 3R* configurations) to rationalize intermediate stability .

Q. What enzymatic pathways involve acetone oxime, and how can they inform catalytic applications?

Oximinotransferases (EC 2.6.3.1) catalyze oxime transfers between pyruvate oxime and acetone, enabling biocatalytic synthesis. Optimize enzyme activity by screening co-solvents (e.g., acetonitrile) and substrates (e.g., D-glucose oxime). Note substrate promiscuity for acetaldehyde analogs .

Q. How can researchers resolve discrepancies in observed intermediates during oxime transfer reactions?

Contrast computational predictions (e.g., intermediate 7 in formaldehyde models) with experimental data using in situ FTIR or Raman spectroscopy . If intermediates are elusive, vary solvent polarity (e.g., DMSO vs. THF) to stabilize transient species .

Q. What safety protocols are recommended for handling this compound given limited physico-chemical data?

Adopt NIOSH/CEN standards : Use P95 respirators for particulate protection, nitrile gloves, and fume hoods. Store at ≤4°C in inert atmospheres (N₂/Ar). Extrapolate flammability data from analogous oximes (e.g., log Pow ~0.5 for acetone oxime) .

Q. How can researchers design experiments to study hydrogen-bonding networks in this compound complexes?

Perform X-ray crystallography on single crystals grown via slow evaporation (e.g., methanol/water). Analyze H-bond donor/acceptor motifs (e.g., N-H···O) and compare with DFT-optimized geometries. Use solvent systems like acetone-water to mimic reaction conditions .

Q. What strategies address contradictions in reported toxicity profiles of oxime derivatives?

Conduct Ames tests for mutagenicity and OECD 423 acute oral toxicity assays . Cross-validate with PubChem data (e.g., LD50 for acetone oxime) and exclude IARC/OSHA unclassified carcinogens. Prioritize in vitro models (e.g., HepG2 cells) for preliminary screening .

Q. How can researchers optimize purification of this compound from reaction mixtures?

Employ liquid-liquid extraction (e.g., chloroform/water) followed by column chromatography (silica gel, 10% MeOH/DCM). For scale-up, use vacuum distillation with boiling point data extrapolated from acetone oxime methyl ether (studied at 101.3 kPa) .

Methodological Notes

  • Literature Search : Use CAS numbers (e.g., 127-06-0) and synonyms (e.g., "Propanone oxime") in SciFinder/Reaxys for precise retrieval. Avoid generic terms like "aldoxime" due to naming variability .
  • Data Presentation : Follow IUPAC guidelines for reaction schemes and SI units. Use vector graphics for mechanistic diagrams and tabulate activation energies with error margins .

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